4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, also known as CDKI-71, is a synthetic compound that has gained interest in the scientific community due to its potential as an anticancer agent.
Mechanism Of Action
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one inhibits the activity of CDKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of target proteins, which are necessary for progression through the cell cycle. 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to be selective for CDK4 and CDK6, which are involved in the G1 phase of the cell cycle.
Biochemical And Physiological Effects
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. In addition to its anticancer effects, 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to have anti-inflammatory properties and to protect against neuronal damage.
Advantages And Limitations For Lab Experiments
One advantage of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is its selectivity for CDK4 and CDK6, which makes it a promising candidate for cancer therapy. However, its potency is relatively low compared to other CDK inhibitors, which may limit its effectiveness. 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is also difficult to synthesize, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. One area of interest is the development of more potent analogs of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. Another area of research is the identification of biomarkers that can predict response to 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one treatment. Finally, there is interest in exploring the potential of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one in combination with other anticancer agents to improve its effectiveness.
Scientific Research Applications
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis, which makes 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one a promising candidate for cancer therapy.
properties
CAS RN |
13099-57-5 |
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Product Name |
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one |
Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-chloro-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5H,6H2,1-2H3 |
InChI Key |
OGWNZKBGVWCPHC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1=O)C=CC=C2Cl)C |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC=C2Cl)C |
synonyms |
4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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